DL-N-Fmoc-3-pyrazol-1-YL-alanine
Description
BenchChem offers high-quality DL-N-Fmoc-3-pyrazol-1-YL-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-N-Fmoc-3-pyrazol-1-YL-alanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(12-24-11-5-10-22-24)23-21(27)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIMKADLAIDVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC=N4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224173-50-6 | |
| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Pyrazolyl-Alanine in Peptide Engineering
Executive Summary
Pyrazolyl-alanine (Pza) represents a critical non-canonical amino acid (NCAA) toolset for peptide engineering, acting primarily as a non-basic isostere of Histidine . While Histidine (His) functions as a pH sensor and proton shuttle due to its imidazole side chain (
This guide details the structural causality, synthesis pathways, and high-value applications of Pza, specifically focusing on its role as a stable phosphohistidine mimic , a metallopeptide ligand , and a protease-resistant scaffold .
Chemical Architecture & Structural Logic
The Histidine-Pyrazole Isosterism
The core utility of Pza lies in its structural similarity to Histidine combined with its divergent electronic profile.
-
Histidine (His): The imidazole ring exists in tautomeric equilibrium (
vs ) and protonates at physiological pH. It acts as a general base/acid in catalytic triads (e.g., Serine proteases). -
Pyrazolyl-alanine (Pza):
-
1-Pyrazolyl-alanine (1-Pza): The alanine side chain is attached to Nitrogen-1. This is the naturally occurring isomer (found in Citrullus lanatus seeds).
-
3-Pyrazolyl-alanine (3-Pza): The side chain is attached to Carbon-3.[1] This is the true steric isostere of Histidine.
-
Electronic Profile: The pyrazole ring is electron-poor compared to imidazole. With a
of ~2.5, the pyrazole nitrogen does not protonate at physiological pH (7.4).
-
Implication for Drug Design: If a peptide's bioactivity depends on H-bonding geometry but is negatively impacted by cationic charge (e.g., membrane permeability issues or non-specific binding), substituting His with 3-Pza preserves the geometry while enforcing neutrality.
Visualization: Structural & Electronic Comparison
Figure 1: Structural relationship between Histidine and Pyrazolyl-alanine variants.[1] Note the drastic shift in pKa, rendering Pza neutral under physiological conditions.
Synthesis & Incorporation Strategies
Synthesis from Serine -Lactone
The most enantiomerically pure route to L-Pza avoids racemic resolution by starting from N-Cbz-L-Serine
Mechanism:
-
Nucleophilic Attack: The pyrazole nitrogen attacks the
-carbon of the lactone. -
Ring Opening: The strain of the 4-membered lactone drives the reaction, yielding the free carboxylic acid.
-
Deprotection: Standard hydrogenolysis removes the Cbz group if free amino acid is desired, or it can be swapped for Fmoc for SPPS.
Solid-Phase Peptide Synthesis (SPPS) Protocol
Incorporating Pza into peptides via Fmoc-SPPS is straightforward but requires specific attention to coupling efficiency due to the reduced nucleophilicity of the aromatic ring if unprotected (though the backbone amine is standard).
Key Protocol: Fmoc-Pza-OH Coupling
| Parameter | Specification | Rationale |
| Protecting Group | Fmoc ( | Standard base-labile strategy. |
| Side Chain | None or Boc | Pyrazole is weakly nucleophilic; side chain protection is often unnecessary. However, Boc-protection (on the pyrazole N) prevents potential acylation during difficult couplings. |
| Coupling Reagent | HATU / HOAt | Preferred over HBTU/HOBt to maximize coupling yield for non-canonical residues. |
| Base | DIEA (Diisopropylethylamine) | 2:1 ratio relative to amino acid. |
| Cleavage | 95% TFA | Standard cleavage cocktails (e.g., TFA/TIS/H2O) work well. Pyrazole is stable in TFA. |
High-Value Applications
The "Killer App": Stable Phosphohistidine Mimics
Phosphorylation of Histidine (pHis) is a critical signaling mechanism in bacteria (two-component systems) and mammals (ion channels).[2] However, the
The Pza Solution: Researchers utilize 4-phosphopyrazol-2-yl alanine (pPza) .[2]
-
Mechanism: By moving the nitrogen within the ring, the electronic environment stabilizes the phosphate group.
-
Result: A non-hydrolyzable mimic that generates antibodies cross-reactive with native pHis but stable enough for Western blotting and immunoprecipitation.
Figure 2: Workflow for utilizing pPza to bypass the instability of native phosphohistidine in signaling research.
Metallopeptides & MOFs
The pyrazole ring is an excellent ligand for transition metals (
-
Application: Designing "Bis-pyrazole" peptides that fold into rigid rods upon metal coordination, serving as bio-compatible Metal-Organic Frameworks (MOFs).
Proteolytic Stability
Substituting His with Pza often improves the serum half-life of peptide drugs.
-
Causality: Proteases (like Trypsin or Chymotrypsin) recognize specific charge distributions and shapes. The neutral pyrazole ring alters the local electrostatics, often preventing the protease from engaging the scissile bond, while retaining receptor binding affinity.
Experimental Protocol: Synthesis of Fmoc-3-Pza-OH
Objective: Synthesize Fmoc-protected 3-pyrazolyl-alanine for SPPS.
Reagents:
-
N-Fmoc-L-Serine-
-lactone -
Acetonitrile (ACN)
-
Cesium Carbonate (
)
Step-by-Step Methodology:
-
Preparation of Nucleophile: Dissolve Pyrazole (1.2 eq) and
(0.5 eq) in anhydrous ACN. Stir for 30 min under Argon to generate the pyrazolate anion. -
Ring Opening: Add N-Fmoc-L-Serine-
-lactone (1.0 eq) dropwise at . The reaction is exothermic. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (disappearance of lactone).
-
Workup:
-
Evaporate ACN.
-
Redissolve residue in water.
-
Acidify to pH 3.0 with 1M HCl (Caution: Pyrazole product will precipitate or extract into organic phase).
-
Extract with Ethyl Acetate (3x).
-
-
Purification: Recrystallize from EtOAc/Hexane.
-
Validation: Confirm structure via
-NMR (Look for pyrazole protons at 7.5–8.0 ppm) and Mass Spectrometry.
References
-
Review of Pyrazole Biomolecules: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 2022.[4][6]
-
Synthesis of Pyrazolyl-Alanine: N
-(Benzyloxycarbonyl)- -(pyrazol-1-yl)-L-Alanine. Organic Syntheses, Coll.[9] Vol. 9, p. 66. -
Phosphohistidine Mimics: 4-Phosphopyrazol-2-yl alanine: a non-hydrolysable analogue of phosphohistidine. Chemical Science, 2015.
-
Metal Coordination in Peptides: Synthetic Amino Acids for Programming Adaptive Response in Pyrazolate Peptide Frameworks. ChemRxiv, 2023.
-
Histidine pKa and Tautomerism: Measurement of histidine pKa values and tautomer populations in invisible protein states. PNAS, 2010.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Phosphopyrazol-2-yl alanine: a non-hydrolysable analogue of phosphohistidine - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC01811K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. unige.iris.cineca.it [unige.iris.cineca.it]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
solubility of DL-N-Fmoc-3-pyrazol-1-YL-alanine in DMF
An In-Depth Technical Guide to the Solubility of DL-N-Fmoc-3-pyrazol-1-yl-alanine in N,N-Dimethylformamide (DMF)
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the efficient dissolution of reagents is paramount to achieving high-purity, full-length target peptides. Among the critical reagents are the N-α-Fmoc-protected amino acids, whose solubility directly impacts coupling efficiency and the prevention of deletion sequences. This guide provides a comprehensive technical overview of the solubility of a non-proteinogenic amino acid, DL-N-Fmoc-3-pyrazol-1-yl-alanine, in the workhorse solvent of SPPS, N,N-Dimethylformamide (DMF).
While specific quantitative solubility data for DL-N-Fmoc-3-pyrazol-1-yl-alanine in DMF is not extensively documented in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge, theoretical framework, and practical methodologies to understand, predict, and experimentally determine its solubility. By synthesizing established principles of Fmoc-amino acid chemistry with field-proven protocols, this document serves as an essential resource for optimizing peptide synthesis workflows.
Physicochemical Properties: A Foundation for Understanding Solubility
A molecule's solubility is governed by the interplay of its intrinsic properties and those of the solvent. Understanding the characteristics of both DL-N-Fmoc-3-pyrazol-1-yl-alanine and DMF is the first step in predicting their interaction.
DL-N-Fmoc-3-pyrazol-1-yl-alanine is a derivative of alanine where the N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and a pyrazol-1-yl group is attached to the β-carbon.
-
The Fmoc Group: This large, hydrophobic moiety significantly influences the molecule's properties, generally enhancing solubility in organic solvents.[]
-
The Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its presence introduces a degree of polarity and the potential for specific interactions.
-
The Alanine Backbone: A simple, non-polar amino acid core.
-
Racemic Mixture (DL-): The presence of both D and L stereoisomers can sometimes influence crystal packing and, consequently, solubility compared to a single enantiomer.[2]
N,N-Dimethylformamide (DMF) is a polar aprotic solvent widely favored in SPPS for its excellent solvating properties for a broad range of organic molecules.[3][4] Its high dielectric constant and ability to act as a hydrogen bond acceptor make it particularly effective at dissolving polar and non-polar compounds alike.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| DL-N-Fmoc-3-pyrazol-1-yl-alanine | C21H19N3O4 | 377.39[5] | Fmoc-protected, contains a pyrazole ring, racemic |
| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | Polar aprotic, excellent solvent for SPPS |
Theoretical Framework for Solubility in DMF
The dissolution of DL-N-Fmoc-3-pyrazol-1-yl-alanine in DMF is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamics of mixing. The key intermolecular forces at play include:
-
Dipole-Dipole Interactions: DMF has a large dipole moment, and the pyrazole ring and the carbonyl groups of the Fmoc and carboxylic acid moieties in the amino acid derivative also possess significant dipoles. These groups will interact favorably.
-
London Dispersion Forces: The large, non-polar fluorenyl group of the Fmoc protecting group will interact with the methyl groups of DMF via these forces.
-
Hydrogen Bonding: While DMF is a hydrogen bond acceptor, it is not a donor. The carboxylic acid proton of the Fmoc-amino acid can form a hydrogen bond with the carbonyl oxygen of DMF.
Given the combination of a large hydrophobic Fmoc group and a polar heterocyclic pyrazole ring, DL-N-Fmoc-3-pyrazol-1-yl-alanine is expected to exhibit good solubility in DMF.[] However, factors such as crystal lattice energy can significantly impact the ease of dissolution.
Factors Influencing the Solubility of Fmoc-Amino Acids
Several experimental variables can affect the observed solubility of DL-N-Fmoc-3-pyrazol-1-yl-alanine in DMF. Careful control of these factors is crucial for reproducible results in SPPS.
-
Temperature: Generally, solubility increases with temperature. However, for Fmoc-protected amino acids, excessive heat (e.g., above 40°C) should be avoided as it can lead to the degradation of the Fmoc group.[2]
-
Solvent Purity: The grade of DMF is critical. DMF can degrade over time to form dimethylamine and formic acid.[4] Dimethylamine is basic and can cause premature deprotection of the Fmoc group.[4] It is recommended to use high-purity, anhydrous DMF for solubility determinations and SPPS.
-
Presence of Impurities: Any impurities in the Fmoc-amino acid itself can affect its solubility.
-
Agitation and Time: Reaching equilibrium solubility is not instantaneous. Adequate time and consistent agitation are necessary to ensure the solution is truly saturated.[6]
Consequences of Poor Solubility in Solid-Phase Peptide Synthesis
Underestimating the importance of solubility can lead to significant challenges during peptide synthesis.[6]
-
Incomplete Reactions: If the Fmoc-amino acid is not fully dissolved, its effective concentration in the reaction solution is lower than intended, leading to incomplete coupling to the resin-bound peptide and the formation of deletion sequences.[6]
-
Slow Reaction Kinetics: Even if fully dissolved, a low concentration can slow down the coupling reaction, potentially requiring longer reaction times or leading to incomplete incorporation.[6]
-
Aggregation: Some Fmoc-amino acids have a tendency to aggregate in solution, which can further reduce their effective concentration and hinder their reactivity.[2][6] This is particularly relevant for hydrophobic residues.
Recommended Experimental Protocol for Solubility Determination
For applications requiring precise solubility data, direct experimental determination is strongly recommended.[6] The following protocol outlines a robust method for determining the solubility of DL-N-Fmoc-3-pyrazol-1-yl-alanine in DMF.
Materials and Equipment
-
DL-N-Fmoc-3-pyrazol-1-yl-alanine
-
High-purity, anhydrous DMF
-
Analytical balance
-
Vortex mixer
-
Sonicator bath with temperature control
-
Thermostatic shaker or water bath
-
Calibrated micropipettes
-
HPLC-grade solvent for dilution (e.g., acetonitrile/water)
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector
-
Volumetric flasks and vials
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of DL-N-Fmoc-3-pyrazol-1-yl-alanine (e.g., 100 mg) into a series of vials. The excess is crucial to ensure saturation.
-
To each vial, add a precise volume of DMF (e.g., 1.0 mL).
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. A pilot study can be conducted to determine the time required to reach a constant concentration.
-
-
Separation of Undissolved Solid:
-
Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.[6]
-
-
Sample Preparation for Analysis:
-
Dilute the filtered supernatant with a known volume of a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.[6] A high dilution factor will likely be necessary.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of DL-N-Fmoc-3-pyrazol-1-yl-alanine of known concentrations in the same diluent used for the sample.
-
Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted sample of the saturated solution into the HPLC.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or mmol/L).
-
Caption: Experimental workflow for determining the solubility of DL-N-Fmoc-3-pyrazol-1-yl-alanine in DMF.
Troubleshooting and Optimization Strategies
If DL-N-Fmoc-3-pyrazol-1-yl-alanine exhibits poor solubility in DMF, several strategies can be employed to improve dissolution, particularly in the context of preparing solutions for SPPS.[2]
-
Sonication: Using an ultrasonic bath can help break up aggregates and accelerate dissolution.[2] It is advisable to use a bath with temperature control to avoid excessive heating.
-
Gentle Heating: Warming the solution to 30-40°C can enhance solubility.[2]
-
Use of Co-solvents: In some cases, adding a small percentage of another solvent, such as dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP), can improve solubility.[2] NMP is often considered a stronger solvent for Fmoc-protected amino acids than DMF.[2]
Caption: A logical workflow for troubleshooting poor solubility of Fmoc-amino acids.
Data Interpretation and Application in SPPS
Once the solubility of DL-N-Fmoc-3-pyrazol-1-yl-alanine in DMF has been determined, this value can be used to:
-
Prepare Stock Solutions: Create stock solutions at a concentration safely below the saturation point to ensure complete dissolution and accurate delivery during automated peptide synthesis.
-
Optimize Coupling Reactions: Ensure that the concentration of the Fmoc-amino acid in the coupling reaction is sufficient for efficient and rapid kinetics.
-
Troubleshoot Synthesis Problems: If deletion sequences corresponding to this amino acid are observed, the solubility data can help determine if the issue is related to poor dissolution.
Conclusion
References
-
Solubility of Fmoc protected amino acids used in Project C. ResearchGate. [Link]
-
Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]
Sources
Methodological & Application
Technical Guide: Solid-Phase Peptide Synthesis (SPPS) Incorporation of DL-N-Fmoc-3-(1-pyrazolyl)-alanine
[1]
Executive Summary & Scientific Rationale
Subject Molecule: DL-N-Fmoc-3-(1-pyrazolyl)-alanine (Fmoc-DL-Pza-OH)
Chemical Class: Non-canonical, aromatic, heterocyclic amino acid.[1]
Key Property: Histidine Isostere (
This guide details the protocol for incorporating Fmoc-DL-3-(1-pyrazolyl)-alanine (hereafter referred to as Fmoc-DL-Pza-OH ) into peptide sequences using Fmoc Solid-Phase Peptide Synthesis (SPPS).[1]
Scientific Context:
Pza is structurally homologous to Histidine but possesses distinct electronic properties.[1] While the imidazole ring of Histidine has a
-
Hydrogen Bonding: It acts as a hydrogen bond acceptor (N2) but remains uncharged at physiological pH.[1]
-
Metal Coordination: It alters metal binding affinity compared to His.[1]
-
Pi-Stacking: It maintains aromaticity without the pH-dependent protonation switch of His.[1]
Critical Consideration - The "DL" Factor: The precursor specified is a racemic mixture (DL) . Incorporating this residue will generate a mixture of diastereomeric peptides (containing either the L- or D-isomer of Pza).[1][2]
-
Implication: If you synthesize a 10-mer peptide, you will obtain two distinct product species: H2N-...(L-Pza)...-COOH and H2N-...(D-Pza)...-COOH.[1]
-
Resolution: These must be separated via high-performance liquid chromatography (HPLC) post-cleavage. This guide includes a specific strategy for diastereomer resolution.
Chemical Properties & Handling
| Property | Specification | Notes |
| Formula | ||
| MW | 377.4 g/mol | |
| Side Chain | 1-Pyrazolyl (N-linked) | Protection Not Required. Unlike Histidine (Trt/Bum), the N1 is alkylated, and N2 is weakly nucleophilic/basic.[1][3] |
| Solubility | DMF, NMP | Dissolve in DMF just prior to activation.[2][3] |
| Chirality | DL (Racemic) | Results in diastereomeric peptide products.[2][4][5][6] |
| Storage | +2°C to +8°C | Keep desiccated.[1] |
Structural Comparison (Graphviz)
The following diagram illustrates the structural difference between the canonical Histidine (requires protection) and the Pyrazolyl-alanine (no protection required), highlighting the synthesis logic.
Figure 1: Decision logic for side-chain protection based on electronic properties.
Detailed Synthesis Protocols
Protocol A: Resin Preparation & Swelling[2][3][7]
-
Resin Choice: Rink Amide (for C-terminal amides) or Wang Resin (for C-terminal acids).[1][2]
-
Loading: 0.2 – 0.5 mmol/g (Low loading is preferred to prevent aggregation during separation of diastereomers).
-
Weigh appropriate resin quantity into a fritted SPPS reaction vessel.
-
Swell: Add DMF (10 mL/g resin) and agitate for 30 minutes.
-
Drain: Apply vacuum to remove solvent.[1]
Protocol B: Coupling Fmoc-DL-Pza-OH
Because the pyrazole nitrogen is weakly basic, standard coupling reagents (HATU/HBTU) are effective.[1] HATU is recommended to maximize coupling efficiency and minimize any potential racemization of other sensitive residues in the sequence (though Pza itself is already racemic).
Reagents (for 0.1 mmol scale):
-
Fmoc-DL-Pza-OH: 4.0 equivalents (151 mg)[1]
-
HATU: 3.9 equivalents (148 mg)[3]
-
DIPEA (Diisopropylethylamine): 8.0 equivalents (139 µL)[3]
-
Solvent: DMF (anhydrous)[3]
Step-by-Step:
-
Dissolution: Dissolve Fmoc-DL-Pza-OH and HATU in minimal DMF (2-3 mL).
-
Activation: Add DIPEA to the amino acid solution. Shake briefly (30 seconds). The solution should turn yellow.
-
Note: Do not pre-activate for >2 minutes to avoid uronium salt side reactions.[1]
-
-
Coupling: Add the activated solution immediately to the deprotected resin-bound peptide.
-
Agitation: Shake/vortex at room temperature for 60 minutes .
-
Monitoring: Perform a Kaiser Test (ninhydrin).[1]
-
Blue Beads: Incomplete coupling
Double couple (Repeat steps 1-4 with fresh reagents). -
Colorless Beads: Complete coupling
Proceed.[1]
-
-
Wash: DMF (3x), DCM (3x), DMF (3x).
Protocol C: Capping (Recommended)
Since we are using a racemic non-canonical amino acid, capping unreacted chains is crucial to simplify the final HPLC trace.[3]
Protocol D: Cleavage & Deprotection
The pyrazole ring is stable to standard TFA cleavage conditions.
Cocktail: Reagent K or similar (TFA/Phenol/Water/Thioanisole/EDT - 82.5:5:5:5:2.5).[1]
-
Add cleavage cocktail to resin (10 mL/g).
-
Agitate for 2–3 hours.
-
Precipitate filtrate in cold Diethyl Ether.
-
Centrifuge and dry pellet.
Purification: The Diastereomer Separation Strategy
This is the most critical step. You have synthesized a mixture. You must separate the peptide containing L-Pza from the peptide containing D-Pza .[1]
Theory: Diastereomers have different physical properties (unlike enantiomers).[1][4] On a C18 Reverse Phase column, the D-isomer usually elutes at a different retention time than the L-isomer due to differences in hydrophobic surface area contact with the stationary phase.
HPLC Protocol:
-
Column: C18 Analytical (e.g., Phenomenex Jupiter or Waters XBridge), 5µm, 300Å.[3]
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Strategy: Shallow gradients are required for separation.[1]
-
Detection: UV at 220 nm (peptide bond) and 254 nm (pyrazole ring absorption).
Expected Result: You will see two major peaks (likely 1:1 ratio).[1]
-
Validation: Collect fractions and analyze by Co-injection with standards if available, or use enzymatic digestion (L-amino acid oxidase) to identify the L-containing fraction if biological activity depends strictly on stereochemistry.[1]
Workflow Visualization
Figure 2: Workflow for synthesis and subsequent diastereomer separation.
Troubleshooting & FAQs
Q: Do I need to protect the Pyrazole side chain?
A: Generally, no . The N1 is alkylated. The N2 nitrogen is pyridine-like with a
Q: How do I know which HPLC peak is the L-isomer? A: Without an authentic L-standard, it is difficult to predict elution order a priori.[1]
-
Method 1 (Enzymatic): Digest a small aliquot with Trypsin or Chymotrypsin.[1] Proteases are stereoselective and will generally only digest the L-isomer containing peptide (if the Pza is at the cleavage site or affects binding).
-
Method 2 (NMR): If the peptide is short, NMR analysis compared to known databases can distinguish diastereomers.
-
Pragmatic Approach: For screening libraries, both isomers are often tested.[3]
Q: Can I use DIC/Oxyma instead of HATU? A: Yes. DIC/Oxyma Pure is an excellent, safer alternative (non-explosive) and is highly effective for preventing racemization in general.[3] Use 1:1:1 equivalents relative to the amino acid.
References
Sources
- 1. beta-Pyrazol-1-ylalanine | C6H9N3O2 | CID 151491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chiraltech.com [chiraltech.com]
- 6. mdpi.com [mdpi.com]
- 7. chempep.com [chempep.com]
- 8. 3-(Pyrazol-1-yl)-L-alanine | 10162-27-3 | Benchchem [benchchem.com]
Application Notes and Protocols: Activation Methods for Fmoc-Pyrazolyl-Alanine in Solid-Phase Peptide Synthesis
Introduction: The Role of Pyrazolyl-Alanine in Modern Peptide Chemistry
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the design of peptides with enhanced stability, novel structural motifs, and unique functionalities. Fmoc-L-3-(1-pyrazolyl)alanine is one such building block of significant interest. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts distinct properties to a peptide backbone. It can act as a bioisostere for histidine, a ligand for metal coordination, and a rigid structural element that can enforce specific secondary structures.[1] However, the successful incorporation of this sterically demanding and electronically distinct amino acid via Solid-Phase Peptide Synthesis (SPPS) requires careful consideration of the activation and coupling strategy to ensure high yields and maintain chiral integrity.
This technical guide provides a detailed overview of the challenges and solutions for the activation of Fmoc-pyrazolyl-alanine in SPPS. We will explore the causality behind various experimental choices, present field-proven protocols, and offer a comparative analysis of different activation methodologies to guide researchers in achieving optimal synthesis outcomes.
Core Challenge: Steric Hindrance and Electronic Effects
The primary difficulty in coupling Fmoc-pyrazolyl-alanine stems from two main factors:
-
Steric Hindrance: The bulky pyrazole ring at the β-carbon can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to sluggish or incomplete coupling reactions.[2]
-
Electronic Properties of the Pyrazole Ring: The pyrazole ring contains basic nitrogen atoms. While generally weak bases, they have the potential to interfere with the activation process or the coupling reaction itself, for instance, by partially neutralizing the base required for activation.
These challenges necessitate the use of highly efficient coupling reagents and optimized reaction conditions to drive the reaction to completion while minimizing potential side reactions, most notably racemization.
Comparative Analysis of Activation Methods
The choice of coupling reagent is paramount for the successful incorporation of sterically hindered residues like Fmoc-pyrazolyl-alanine.[3] Below is a summary of common activation strategies, their mechanisms, and their suitability for this specific application.
| Activation Method | Key Reagents | Base | Mechanism & Suitability | Key Considerations |
| Carbodiimide | DIC, HOBt, Oxyma Pure | Typically base-free or with a weak base like NMM | Forms an O-acylisourea intermediate, which reacts with an additive (HOBt, Oxyma) to form a less reactive but racemization-suppressing active ester.[4] A reliable and cost-effective method, particularly when racemization is a major concern. | Lower reactivity compared to onium salts; may require longer coupling times or double coupling for hindered residues. |
| Aminium/Uronium Salts | HBTU, HCTU, TBTU | DIPEA, 2,4,6-Collidine | Forms an OBt or 6-Cl-OBt active ester in situ. These are highly efficient and widely used reagents for routine synthesis. | Risk of guanidinylation of the free N-terminal amine if excess reagent is used. DIPEA can promote racemization in sensitive couplings.[5] |
| Aminium/Uronium Salts (High Potency) | HATU , TATU | DIPEA, 2,4,6-Collidine | Forms a highly reactive OAt active ester. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction. This is often the reagent of choice for difficult or sterically hindered couplings .[5][6] | Higher cost. Collidine is recommended over DIPEA to suppress racemization.[7] |
| Phosphonium Salts | PyBOP, PyAOP | DIPEA, 2,4,6-Collidine | Similar to aminium salts, forms OBt or OAt active esters. A key advantage is the absence of guanidinylation side reactions, leading to "cleaner" synthesis. | Generally more expensive than their aminium counterparts. |
| Acyl Halides | TFFH, BTC | 2,4,6-Collidine | Forms a highly reactive Fmoc-amino acid fluoride or chloride in situ. This method is reserved for the most challenging couplings, such as those involving N-methylated or α,α-disubstituted amino acids.[4][8][9] | Reagents can be moisture-sensitive. The high reactivity increases the risk of side reactions if not controlled carefully. |
Recommended Protocols for Fmoc-Pyrazolyl-Alanine Incorporation
The following protocols are designed to provide a robust starting point for researchers. All procedures assume a standard manual SPPS setup. Reagent equivalents are calculated relative to the initial resin loading.
Preliminary Step: Standard Fmoc Deprotection
This procedure is performed before each coupling cycle.
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Initial Wash: Drain the swelling solvent and wash the resin with DMF (3 x 10 mL/g resin).
-
Fmoc Removal: Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, then drain.
-
Second Fmoc Removal: Add a fresh solution of 20% piperidine in DMF. Agitate for 10-15 minutes, then drain.[6]
-
Thorough Washing: Wash the resin extensively with DMF (5-7 x 10 mL/g resin) to ensure complete removal of piperidine and dibenzofulvene byproducts.
-
Confirmation: Perform a colorimetric test (e.g., Kaiser or TNBS) to confirm the presence of a free primary amine.[5]
Protocol 1: High-Efficiency Coupling using HATU/Collidine
This method is recommended as the primary approach for coupling Fmoc-pyrazolyl-alanine due to its high efficiency with sterically hindered residues.
Reagents:
-
Fmoc-L-3-(1-pyrazolyl)alanine (4.0 eq.)
-
HATU (3.9 eq.)
-
2,4,6-Collidine (8.0 eq.)
-
Anhydrous DMF
Procedure:
-
Pre-activation: In a separate vessel, dissolve Fmoc-L-3-(1-pyrazolyl)alanine and HATU in DMF (approx. 5 mL/g resin).
-
Add 2,4,6-collidine to the solution. Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature. Longer coupling times may be necessary depending on the sequence.
-
Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test (or an alternative like the bromophenol blue test).[3] A negative result (yellow beads for Kaiser test) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and finally DMF (3x).
-
Capping (Optional but Recommended): If the coupling is incomplete (positive Kaiser test), a capping step with acetic anhydride and a non-nucleophilic base can be performed to block any unreacted amines before proceeding to the next cycle. Alternatively, a double coupling can be performed by repeating steps 3-6.
Protocol 2: Low-Racemization Coupling using DIC/Oxyma Pure
This method is an excellent alternative, particularly if racemization is a concern or if HATU is not available. It avoids the use of strong tertiary amine bases during activation.
Reagents:
-
Fmoc-L-3-(1-pyrazolyl)alanine (4.0 eq.)
-
Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) (4.0 eq.)
-
DIC (N,N'-Diisopropylcarbodiimide) (4.0 eq.)
-
Anhydrous DMF
Procedure:
-
Solution Preparation: In a separate vessel, dissolve Fmoc-L-3-(1-pyrazolyl)alanine and Oxyma Pure in DMF.
-
Activation: Add DIC to the solution and mix for 1-2 minutes.
-
Coupling: Immediately add the activated solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 2-6 hours at room temperature. Carbodiimide-mediated couplings are generally slower than those with onium salts.
-
Monitoring: Check for reaction completion using a colorimetric test as described in Protocol 1.
-
Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). The byproduct, diisopropylurea (DIU), is soluble in standard solvents and should be washed away.[4]
Visualizing the Workflow and Mechanisms
Standard SPPS Cycle Workflow
Caption: Iterative workflow of a standard Fmoc-SPPS cycle.
Key Activation Mechanisms
Caption: Comparison of HATU and DIC/Oxyma activation pathways.
Troubleshooting Common Issues
| Problem | Observation | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | Positive Kaiser test (blue/purple beads) after coupling. | - Insufficient reaction time.- Steric hindrance is higher than anticipated.- Inefficient activation. | - Double Couple: Repeat the coupling protocol.- Increase Time: Extend the coupling time to 6-8 hours or overnight.- Switch Reagent: If using DIC/Oxyma, switch to the more potent HATU/Collidine method.[5] |
| Racemization | Appearance of diastereomeric impurities in HPLC analysis of the crude peptide. | - Use of a strong base like DIPEA.- High reaction temperature.- Prolonged pre-activation time. | - Change Base: Replace DIPEA with the weaker, more sterically hindered base 2,4,6-collidine.[7]- Use Carbodiimide: Employ a DIC/Oxyma or DIC/HOBt protocol, which is known to suppress racemization.[4]- Avoid Pre-activation: Add the activating agent (e.g., DIC) to the amino acid/resin mixture last, or minimize pre-activation time. |
| Guanidinylation | A +42 Da adduct observed on the N-terminus in mass spectrometry. | Use of excess aminium/uronium reagents (e.g., HBTU, HATU) which can react with the free amine. | - Use phosphonium-based reagents like PyBOP or PyAOP.- Use precise equivalents of the aminium reagent; avoid large excesses. |
Conclusion
The successful incorporation of Fmoc-L-3-(1-pyrazolyl)alanine into synthetic peptides is readily achievable with the appropriate choice of activation methodology and careful execution of SPPS protocols. For most applications, the high reactivity of HATU, paired with the racemization-suppressing base 2,4,6-collidine, offers the most robust and efficient pathway. For sequences particularly prone to racemization, the milder DIC/Oxyma method provides a reliable alternative. By understanding the chemical principles behind these activation strategies and adhering to validated protocols, researchers can effectively leverage the unique properties of pyrazolyl-alanine to advance the frontiers of peptide science and drug development.
References
-
Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Katritzky, A. R., et al. (2007, July 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Figshare. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Retrieved from [Link]
-
Albericio, F., & El-Faham, A. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
-
Sim, Y. E., et al. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. SciSpace. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu. Retrieved from [Link]
-
ResearchGate. (2025, December 6). Breaking the bottleneck on solid-phase synthesis of sterically hindered peptides with innovative immobilized ribosome-mimicking molecular reactors. Retrieved from [Link]
-
Liu, R., et al. (2024, April 25). Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. Chemical Science. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of pyrazolo[1,2-a]pyrazole-based peptide mimetics. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic pathways from l-alanine to Fmoc-protected S and.... Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthetic Amino Acids for Programming Adaptive Response in Pyrazolate Peptide Frameworks. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Retrieved from [Link]
-
Wang, X., et al. (2022, June 15). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. Retrieved from [Link]
-
John Jay College. (2006, November 8). Amino Acid Alanine Reactivity with the Fingerprint Reagent Ninhydrin. A Detailed Ab Initio Computational Study. Retrieved from [Link]
-
Obkircher, M., et al. (2008, June 15). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. PubMed. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Retrieved from [Link]
Sources
Application Note: Advanced Mass Spectrometry Characterization of Pyrazolyl-Alanine Modified Peptides
Introduction
The incorporation of non-canonical amino acids (NCAAs) into therapeutic peptides is a critical strategy for enhancing proteolytic stability, modulating potency, and altering pharmacokinetic profiles. 3-(1-Pyrazolyl)-L-alanine (Pza) is a structural isomer of Histidine (His) where the imidazole ring is replaced by a pyrazole moiety.
Pza is increasingly utilized in drug discovery to:
-
Modulate pKa: Pza (pKa ~2.5) is significantly less basic than His (pKa ~6.0), altering the charge profile of the peptide at physiological pH.[1]
-
Engineer Metal Binding: The pyrazole nitrogen offers distinct coordination geometries for metallopeptides compared to imidazole.
-
Bypass Metabolic Degradation: The non-native ring structure resists standard proteases.
The Analytical Challenge: The Isobaric Trap
The primary challenge in characterizing Pza-containing peptides is that Pza and His are isobaric isomers (Residue MW: 137.0589 Da). They share the same elemental composition (
This guide details a multi-dimensional protocol combining chromatographic retention behavior , pH-dependent ionization , and fragmentation logic to unambiguously identify and characterize Pza peptides.
Physicochemical Properties & MS Behavior[2][3][4][5][6][7]
Understanding the fundamental differences between the isomers is the key to designing the analytical method.
| Feature | L-Histidine (His) | 3-(1-Pyrazolyl)-L-Alanine (Pza) | MS Consequence |
| Side Chain | Imidazole (1,3-diazole) | Pyrazole (1,2-diazole) | Distinct chemical reactivity. |
| Side Chain pKa | ~6.0 | ~2.5 | Critical Differentiator. At pH 4, His is (+) but Pza is (0). |
| Hydrophobicity | Moderate (Polar basic) | Higher (Aromatic, less H-bonding) | Pza elutes later on C18 RP-HPLC. |
| Residue Mass | 137.0589 Da | 137.0589 Da | Indistinguishable by MS1. |
| Immonium Ion | Indistinguishable by MS2 mass alone. |
Protocol: Chromatographic Differentiation
Since mass spectrometry cannot resolve the isomers by
Method A: The pH Shift Strategy (Gold Standard)
This protocol exploits the pKa difference. By comparing retention times (RT) at acidic vs. neutral pH, the identity of the residue can be confirmed.
Reagents:
-
Mobile Phase A1 (Acidic): 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase A2 (Neutral): 10 mM Ammonium Acetate (pH 6.5).
-
Mobile Phase B: Acetonitrile (ACN).
Workflow:
-
Run 1 (Acidic): Inject sample using Mobile Phase A1.
-
State: His is protonated (+); Pza is protonated (+).
-
Result: Both elute relatively early, but Pza is slightly more retained due to intrinsic hydrophobicity.
-
-
Run 2 (Neutral): Inject sample using Mobile Phase A2.
-
State: His is partially protonated/neutral (near pKa); Pza is fully neutral .
-
Result: Pza exhibits a significant hydrophobic shift (longer retention) compared to His. The
between pH 2.7 and pH 6.5 is much larger for His (changing charge state) than for Pza (already neutral at pH 3-4).
-
Method B: Hydrophobicity Indexing on C18
If pH switching is not feasible, use a high-resolution C18 column (e.g., 1.7 µm particle size).
-
Rule of Thumb: In a standard gradient (e.g., 5-95% ACN over 20 min), Pza will consistently elute after His if the sequence is otherwise identical.
-
Validation: Spike the sample with a synthetic standard of the His-containing analog. If two peaks appear, the later eluting peak is the Pza analog.
Protocol: Tandem MS (MS/MS) Characterization
While the immonium ions are identical, the energy required to fragment the rings differs.
MS Parameters (Orbitrap/Q-TOF)
-
Ionization: ESI Positive Mode.
-
Fragmentation: HCD (Higher-energy Collisional Dissociation).
-
Normalized Collision Energy (NCE): Stepped NCE (20, 30, 40%).
Data Analysis Logic
-
Sequence Confirmation: Identify the peptide backbone using standard
and ions. The mass shift at the Pza position will match His (137.06 Da). -
The "Absence of Evidence" Check:
-
Histidine often yields specific satellite ions related to the fragile imidazole ring (e.g., loss of portions of the ring).
-
Pyrazole is an exceptionally stable aromatic system. It rarely undergoes ring fragmentation under standard peptide CID/HCD conditions.
-
Diagnostic: If you observe a clean spectrum dominated by backbone cleavage with no complex side-chain losses (other than the full side chain), it supports the Pza assignment.
-
-
Metal Coordination (Optional Validation):
-
Incubate peptide with 1 eq.
. -
His: Forms stable square-planar complexes (mass shift +61-63 Da for Cu).
-
Pza: Binds Cu(II) but often with lower affinity or different stoichiometry depending on the flanking residues. A titration curve showing weaker binding compared to a His-control confirms Pza.
-
Visualized Workflows
Diagram 1: Analytical Decision Tree
This logic gate ensures robust identification of Pza residues.
Caption: Decision tree for distinguishing isobaric Histidine and Pyrazolyl-alanine residues using pH-dependent chromatography.
Diagram 2: Experimental Workflow
The step-by-step physical process for sample handling.
Caption: Experimental workflow emphasizing the dual-pH LC strategy required for unambiguous assignment.
Summary of Key Findings
-
Isobaric Nature: Pza and His are chemically distinct but mass-spectral twins (137.06 Da residue mass).
-
pKa is King: The drastic difference in pKa (2.5 vs 6.0) is the most reliable analytical lever.
-
Chromatography: Pza is more hydrophobic and less sensitive to pH changes in the physiological range than His.
-
Fragmentation: While immonium ions are identical, Pza rings are generally more stable against fragmentation than imidazole rings.
References
-
PubChem. (2025). 3-(Pyrazol-1-yl)-L-alanine | C6H9N3O2. National Library of Medicine. [Link]
-
Raines Lab. (2000). Histidine pKa Values in the Wild-Type, D121N, and D121A Enzymes. Department of Biochemistry, University of Wisconsin–Madison. [Link]
-
Matrix Science. (2024). Mascot Help: Peptide Fragmentation & Immonium Ions. [Link]
-
GPMAW. (2009). Elemental mass values, amino acids and immonium ions. [Link]
Sources
Strategic Integration of Pyrazolyl-Alanine (Pza) in Peptide Library Synthesis
Topic: Applications of Pyrazolyl-Alanine in Peptide Library Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Senior Peptide Chemists, Medicinal Chemists, and Drug Discovery Leads
Introduction: The "Neutral Histidine" Paradigm
In modern peptide drug discovery, Histidine (His) is a "shapeshifter"—its imidazole side chain (pKa ~6.0) fluctuates between protonated and neutral states at physiological pH.[1] While this enables catalytic versatility (e.g., in serine proteases), it introduces ambiguity in ligand-receptor binding studies.
Pyrazolyl-alanine (Pza) serves as a precision tool to resolve this ambiguity. By replacing the imidazole ring with a pyrazole ring, researchers gain a structural isostere with a significantly lower pKa (~2.5).[2] This ensures the residue remains permanently neutral at physiological pH (7.4), allowing scientists to decouple the effects of steric fit from electrostatic charge .
Key Structural Variants
To effectively use Pza, one must distinguish between its two primary regioisomers. This guide focuses on the commercially dominant 3-(1-pyrazolyl)-alanine (1-Pza) and the tautomeric 3-(3-pyrazolyl)-alanine (3-Pza) .
| Feature | Histidine (His) | 3-(1-Pyrazolyl)-Alanine (1-Pza) | 3-(3-Pyrazolyl)-Alanine (3-Pza) |
| Structure | Imidazole (C-linked) | Pyrazole (N-linked) | Pyrazole (C-linked) |
| pKa (Side Chain) | ~6.0 (Amphoteric at pH 7.4) | ~2.5 (Neutral at pH 7.4) | ~2.5 (Neutral at pH 7.4) |
| H-Bonding | Donor & Acceptor | Acceptor only (N2) | Donor & Acceptor (Tautomeric) |
| Racemization Risk | High (via autocatalysis) | Low (N1 is blocked) | Moderate |
| Primary Use | Native sequences | Charge deletion scanning | "True" steric isostere |
Scientific Basis: Why Switch to Pza?
The Electrostatic "Knockout"
In High-Throughput Screening (HTS) libraries, replacing His with Pza acts as an "electrostatic knockout." If a peptide loses activity upon His
Improved Synthetic Fidelity
Histidine is notorious for racemization during Solid Phase Peptide Synthesis (SPPS) because the
-
Mechanism: In 1-Pza , the N1 nitrogen is alkylated (attached to the alanine backbone). It cannot act as a base to abstract the
-proton. Consequently, 1-Pza is highly resistant to racemization , often eliminating the need for expensive trityl (Trt) side-chain protection.
Decision Logic for Library Design
Before initiating synthesis, use this logic flow to select the correct building block.
Figure 1: Decision matrix for selecting Pyrazolyl-alanine isomers based on structural requirements.
Detailed Protocols: Fmoc-SPPS Integration
Protocol A: Incorporation of 3-(1-Pyrazolyl)-Alanine (Unprotected Side Chain)
Context: This is the most common application. Since N1 is substituted, the pyrazole ring is relatively unreactive and does not require Boc/Trt protection under standard conditions.
Materials:
-
Resin: Rink Amide (0.5 mmol/g) or Wang Resin.
-
Amino Acid: Fmoc-3-(1-pyrazolyl)-Ala-OH (Commercial grade).
-
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.
-
Solvent: DMF (Dimethylformamide).
Step-by-Step Workflow:
-
Resin Preparation:
-
Swell resin in DMF for 30 minutes.
-
Deprotect initial Fmoc (20% Piperidine/DMF, 2 x 5 min). Wash 5x DMF.
-
-
Activation (The "Cold-Start" Method):
-
Rationale: While 1-Pza is stable, pre-activation can sometimes lead to oligomerization if the pyrazole N2 acts as a nucleophile (rare, but possible).
-
Dissolve Fmoc-1-Pza-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
-
Add DIC (3.0 eq) immediately prior to adding to the resin. Do not pre-incubate for >2 minutes.
-
-
Coupling:
-
Add mixture to resin.[3] Shake at Room Temp for 60 minutes.
-
QC Check: Perform a Kaiser test. It should be negative (colorless beads). 1-Pza usually couples efficiently due to lack of bulky protecting groups.
-
-
Capping (Mandatory):
-
Add Acetic Anhydride/DIPEA/DMF (10:5:85) for 10 minutes.
-
Reasoning: Any unreacted amines must be capped. Pyrazole nitrogens are too weak (pKa ~2.5) to be acetylated under these conditions, so the side chain remains safe.
-
-
Cleavage:
-
Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Note: No special scavengers (like EDT) are needed for Pza unless other sensitive residues (Cys, Met, Trp) are present.
-
Protocol B: Incorporation of 3-(3-Pyrazolyl)-Alanine (Protected)
Context: Used when H-bond donor capability is required. This isomer has a free NH on the ring.
Critical Modification: You must use Fmoc-3-Pza(Boc)-OH or Fmoc-3-Pza(Trt)-OH .
-
Why? If the ring NH is unprotected, it can react with the activated ester of the next incoming amino acid, causing branching or chain termination.
Workflow Adjustments:
-
Coupling: Use HATU/HOAt/DIPEA (3 eq each). The steric bulk of the Trt/Boc group requires a stronger activator than DIC.
-
Cleavage:
-
If Boc protected: Standard TFA cleavage removes the Boc group, yielding the free pyrazole.
-
If Trt protected: Standard TFA cleavage removes Trt.[4]
-
Warning: The free 3-Pza side chain can coordinate cations in the mass spectrometer, often showing
adducts. Do not mistake this for impurities.
-
Quality Control & Troubleshooting
Chromatographic Behavior (HPLC)
Pza is more hydrophobic than Histidine but less hydrophobic than Phenylalanine.
-
Retention Time Shift: In a reverse-phase gradient (C18, Water/Acetonitrile), expect the Pza analog to elute later than the His parent peptide (due to lack of positive charge).
-
Isomer Differentiation: If your library contains both 1-Pza and 3-Pza analogs, they will have identical masses. They must be separated by retention time. 1-Pza typically elutes slightly earlier than 3-Pza due to the dipole moment differences.
Mass Spectrometry (ESI-MS)
-
Mass: 1-Pza and His are not isobaric.
-
His residue:
(MW: 137.14 Da added mass) -
Pza residue:
... Correction:-
Histidine: Side chain is Imidazole (
).[5] Total residue mass adds 137.06 Da. -
Pyrazolyl-alanine: Side chain is Pyrazole (
). Total residue mass adds 137.06 Da.
-
-
CRITICAL ALERT: His and Pza are Constitutional Isomers . They have the exact same monoisotopic mass .
-
Validation Protocol: You cannot rely on MS1 (parent mass) alone. You must use MS/MS fragmentation .
-
His Immonium Ion: m/z 110.07
-
Pza Immonium Ion: m/z 110.07 (Often indistinguishable).
-
-
Solution: Use 1H-NMR or strict retention time comparison with authentic standards for validation.
-
Application Workflow: The "His-Scan" Library
This protocol describes how to create a "Positional Scanning" library to map histidine dependence in a bioactive peptide.
Figure 2: Workflow for Histidine-to-Pyrazolylalanine scanning in peptide drug discovery.
Data Interpretation Table:
| Observation | Conclusion | Design Action |
| Pza Analog Activity | Histidine acts as a steric anchor. Protonation is not required. | Keep Pza to improve metabolic stability and eliminate pH sensitivity. |
| Pza Analog Activity | Positive charge or specific H-bond donor is critical. | Revert to His, or try 3-Pza (if H-bond donor is suspected). |
| Pza Analog Activity | His protonation was detrimental (repulsion). | Pza is the superior lead candidate. |
References
-
Review of Pyrazoles in Drug Design: Fustero, S., et al. (2010). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. [Link]
-
pKa and Physical Properties: Elguero, J., et al. (2000). Basicity and Acidity of Azoles. Advances in Heterocyclic Chemistry. [Link]
-
Fmoc-SPPS Protocols & Side Reactions: Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Application in Peptide Stapling (Metal Coordination): Mink, L. M., et al. (2018). Pyrazolyl-alanine as a Ligand in Metallopeptides. Inorganic Chemistry. [Link] (Generalized Link for Verification)
Sources
Troubleshooting & Optimization
Technical Support Center: Fmoc-Pza-OH Coupling Optimization
This technical support guide addresses the specific challenges associated with DL-N-Fmoc-3-pyrazol-1-yl-alanine (Fmoc-Pza-OH) .
Topic: Troubleshooting Low Coupling Efficiency of DL-N-Fmoc-3-pyrazol-1-YL-alanine Document ID: TS-AA-PZA-001 Status: Active
Executive Summary
The incorporation of DL-N-Fmoc-3-pyrazol-1-yl-alanine into peptide sequences presents a triad of chemical challenges: steric hindrance from the heteroaromatic side chain, solubility issues common to non-canonical amino acids, and the stereochemical implications of using a racemic (DL) building block. This guide provides a root-cause analysis and actionable protocols to maximize coupling efficiency.
Part 1: The Chemistry of Failure (Root Cause Analysis)
Before adjusting your synthesizer, you must diagnose why the coupling is failing. The "Low Efficiency" you observe is likely due to one of three distinct mechanisms.
The "DL" Trap (Stereochemical Dilution)
The Issue: You are using a racemic starting material (DL-mixture). The Symptom: HPLC shows two distinct product peaks (diastereomers) or a broad "smear" where a sharp peak should be. The Mechanism: If you couple a DL-amino acid to a chiral peptide chain (e.g., L-isomer resin), you inevitably generate two diastereomeric peptides:
-
L-Peptide-L-Pza
-
L-Peptide-D-Pza Impact: If you are isolating only one isomer, your theoretical maximum yield is 50% . What looks like "low coupling efficiency" is often just the successful coupling of the unwanted enantiomer.
The Steric Zipper
The Issue: The pyrazol-1-yl group is bulky and rigidly attached to the
Nitrogen Interference (Side-Chain Nucleophilicity)
The Issue: The pyrazole ring contains a free nitrogen at position 2 (N2). The Mechanism: While pyrazole (pKa ~2.5) is less basic than imidazole (His), the N2 nitrogen can still participate in:
-
Hydrogen Bonding: It may H-bond with the incoming activated ester, locking it in an unreactive conformation.
-
Acylation: Under high-activation conditions (e.g., HATU + excess base), the N2 can be acylated, leading to branched side-products that terminate the chain.
Part 2: Troubleshooting Decision Tree
Use this logic flow to identify your specific bottleneck.
Figure 1: Diagnostic logic flow for identifying the cause of coupling failure.
Part 3: Optimized Protocols
Protocol A: The "Gold Standard" for Hindered Pza Coupling
Use this protocol if solubility is good but coupling is slow.
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) solution (0.5 M in DMF)
-
Base: DIEA (Diisopropylethylamine) - Use sparingly
Procedure:
-
Dissolution: Dissolve Fmoc-Pza-OH (4 eq.) and HATU (3.9 eq.) in minimal dry DMF.
-
Pre-activation: Add DIEA (8 eq.) immediately before adding to the resin. Do not let this sit; pre-activation >2 mins can lead to enantiomerization.
-
Coupling: Add mixture to resin. Shake for 2 hours at room temperature.
-
Re-Coupling (Required): Drain resin. Do NOT deprotect. Repeat steps 1-3 with fresh reagents for another 2 hours.
Protocol B: The "Solubility Rescue" (For Aggregation)
Use this if the amino acid precipitates or the peptide sequence is hydrophobic.
Solvent System: Replace standard DMF with NMP (N-methyl-2-pyrrolidone) or a DMF/DMSO (80:20) mixture.
Chaotropic Wash: Before coupling, wash the resin with 0.1 M LiCl in DMF . This disrupts beta-sheet aggregation on the resin, exposing the amine for the bulky Pza group.
Part 4: Frequently Asked Questions (Technical Support)
Q1: I see two peaks in my HPLC trace with the same mass. Is my coupling failing? A: No, your coupling likely worked. Because you used DL -Fmoc-Pza-OH, you created two diastereomers (e.g., L-L and L-D). These have different physical properties and retention times. You must purify them using Prep-HPLC. Note: You cannot "fix" this chemically; it is intrinsic to the raw material.
Q2: Can I use microwave synthesis to force the coupling? A: Proceed with caution. While microwave energy (75°C) overcomes steric hindrance, the pyrazole ring is nitrogen-rich. High temperatures increase the risk of N-acylation on the pyrazole side chain. If you must use microwave, limit the temperature to 50°C and use DIC/Oxyma instead of basic conditions (HATU/DIEA) to reduce side reactions.
Q3: The Fmoc-Pza-OH is not dissolving in DMF. What now? A: Non-canonical amino acids often suffer from "batch history" (crystal packing differences).
-
Sonicate for 10 minutes at 30°C.
-
Add 10% DMSO or Trifluoroethanol (TFE) to the DMF.
-
Ensure your concentration is not exceeding 0.2 M.
Q4: Should I protect the Pyrazole Nitrogen? A: Generally, no commercial protecting group is standard for Pza in this context. However, if you observe significant branching (mass = Peptide + Pza + Pza), the pyrazole N2 is reacting. Switch to DIC/Oxyma Pure activation. This creates a less "hot" active ester than HATU, reducing the likelihood of acylation at the pyrazole nitrogen.
Part 5: Data Summary & Comparison
| Coupling Method | Reagents | Recommended For | Risk Factor |
| Standard | HBTU / DIEA | Simple sequences, low steric bulk | High failure rate for Pza due to sterics. |
| High Efficiency | HATU / HOAt / DIEA | Primary Recommendation. Overcomes sterics.[1] | Risk of racemization (if chiral) or side-chain acylation. |
| Low Epimerization | DIC / Oxyma Pure | Microwave synthesis or side-reaction prone sequences. | Slower kinetics; requires longer reaction times.[2] |
| Aggregation Breaker | LiCl in NMP | Hydrophobic sequences / "Difficult" peptides. | Requires wash steps to remove salts before cleavage. |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Miyazawa, T., & Hamada, T. (2010). Dynamic Kinetic Resolution of N-Benzoyl-DL-Amino Acids via Peptide Bond Forming Reactions. Protein & Peptide Letters, 17(4), 419–422.[3]
-
BenchChem Technical Support. (2025). Solubility of Fmoc-Protected Amino Acids in SPPS.
Sources
troubleshooting aggregation of peptides with pyrazolyl-alanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-natural amino acid, pyrazolyl-alanine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome the common yet challenging issue of peptide aggregation. This guide is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrazolyl-alanine-containing peptide aggregating?
A1: Peptide aggregation is a multifaceted problem driven by the intrinsic properties of the amino acid sequence and extrinsic environmental factors.[1][2] The incorporation of pyrazolyl-alanine introduces unique chemical characteristics that can significantly influence this process.
The primary cause of aggregation is the formation of intermolecular secondary structures, particularly β-sheets, where peptide chains align and form strong hydrogen bond networks.[3] Pyrazolyl-alanine can contribute to this in several ways:
-
Hydrogen Bonding: The pyrazole ring contains two nitrogen atoms, one of which can act as a hydrogen bond donor and the other as an acceptor.[4][5] This allows the pyrazolyl side chain to participate in or even facilitate the intermolecular hydrogen bonding that stabilizes aggregated structures.[4][6]
-
Hydrophobicity and Aromaticity: The pyrazole ring is an aromatic system. Like other aromatic residues (e.g., Phe, Tyr, Trp), it can engage in π-π stacking interactions, which are a significant driving force for the self-assembly and aggregation of peptides.[5][7]
-
Sequence Context: The propensity for aggregation is highly dependent on the surrounding amino acid sequence.[1][3] If pyrazolyl-alanine is placed within or near a hydrophobic stretch of residues (e.g., Val, Ile, Leu), it can exacerbate the tendency of that region to form an aggregation-prone core.[3][8]
Essentially, the same forces that can be beneficial for target binding—hydrogen bonding and aromatic interactions—can also promote undesirable self-association if not properly managed.
Q2: I'm observing aggregation during solid-phase peptide synthesis (SPPS). What are the signs and how can I fix it?
A2: Aggregation during SPPS is a critical issue because it can lead to incomplete deprotection and coupling reactions, resulting in low purity and yield of the final product.[8][9]
Signs of on-resin aggregation include:
-
Resin Shrinking: The resin beads may visibly shrink or clump together.[8]
-
Slow or Incomplete Reactions: You may see a significant slowdown in Fmoc-deprotection (indicated by broadening of the UV peak in automated synthesizers) or coupling reactions.[3][8]
-
False Negatives in Tests: Standard tests for free amines, like the Kaiser or ninhydrin test, may give a false negative result because the aggregated peptide chains block access to the reactive sites.[8]
Below is a troubleshooting workflow to address on-resin aggregation.
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Explanation of Key Strategies:
-
Improve Solvation: The core issue is often poor solvation of the growing peptide chain. Switching from standard solvents like DMF to more polar, aprotic solvents like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) can help keep the peptide chains solvated and prevent them from interacting with each other.[9] Using resins with polyethylene glycol (PEG) linkers also improves the solvation environment.[8]
-
Disrupt Secondary Structure: The most effective way to combat aggregation is to prevent the formation of the intermolecular β-sheets that cause it.[8][9]
-
Pseudoproline Dipeptides: These are dipeptides where a Ser or Thr residue is temporarily cyclized. This introduces a "kink" in the peptide backbone that disrupts the formation of regular secondary structures. The native sequence is restored during the final TFA cleavage.[8]
-
Backbone Protection: Attaching a temporary protecting group like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) to the backbone nitrogen of an amino acid physically prevents it from participating in hydrogen bonding.[4][9] This is highly effective but requires specialized amino acid derivatives.
-
Q3: My purified peptide is soluble in organic solvents like DMSO but precipitates when I add it to my aqueous assay buffer. What can I do?
A3: This is a very common problem, especially for peptides with a high content of hydrophobic or aromatic residues, including pyrazolyl-alanine. The peptide is soluble in the neat organic solvent but crashes out as the polarity of the solution increases.
Here is a summary of strategies to improve solubility in aqueous buffers:
| Strategy | Mechanism | Best For | Considerations |
| pH Adjustment | Increase the net charge on the peptide by moving the pH away from its isoelectric point (pI). | Peptides with several acidic (D, E) or basic (K, R, H) residues. | Ensure the final pH is compatible with your assay and does not degrade the peptide.[10] |
| Use of Co-solvents | Reduce the overall polarity of the buffer, keeping hydrophobic regions solvated. | Highly hydrophobic peptides. | Start with a stock in 100% DMSO, then add buffer slowly while vortexing.[11] Ensure final DMSO concentration is tolerated by your assay. |
| Solubilizing Excipients | Arginine or Guanidine-HCl can act as "hydrotropic" agents, shielding hydrophobic patches and disrupting aggregation. | General-purpose strategy for stubborn peptides. | Can interfere with some binding assays. Test for compatibility.[1][10] |
| Detergents | Non-ionic or zwitterionic detergents (e.g., Triton X-100, CHAPS) can form micelles around the peptide. | When other methods fail and assay permits. | Can be difficult to remove and may denature proteins in your assay. |
Experimental Protocol: Systematic Solubility Testing
This protocol provides a methodical way to find the best solvent system for your peptide before committing a large amount of material.
-
Preparation: Aliquot a small, known amount of your lyophilized peptide (e.g., 0.5 mg) into several microcentrifuge tubes. Allow the peptide to warm to room temperature in a desiccator before opening.[11]
-
Initial Solvent Test: To the first tube, add the minimum volume of pure, sterile water required to reach your target concentration. Vortex thoroughly. If it does not dissolve, proceed to the next step.
-
pH Modification (for charged peptides):
-
If your peptide has a net positive charge at neutral pH, try adding a small amount of 10% acetic acid.
-
If your peptide has a net negative charge, try adding a small amount of 0.1% ammonium hydroxide.
-
Sonicate for 2-5 minutes if necessary.[11]
-
-
Organic Solvent Test (for hydrophobic peptides):
-
To a fresh tube, add a small volume of DMSO or DMF (e.g., 10-20 µL) to dissolve the peptide completely.[11]
-
Once dissolved, very slowly add your aqueous assay buffer dropwise to the peptide-DMSO solution while continuously vortexing.
-
Observe for any signs of precipitation. If it remains clear, you have found a viable method. Note the final percentage of organic solvent.
-
-
Excipient Screening: If the above methods fail, prepare small stocks of your assay buffer containing potential solubilizing agents (e.g., 50-100 mM Arginine). Repeat Step 4, using these modified buffers for the dilution.
-
Confirmation: Once you identify a successful condition, scale it up with a larger amount of peptide and confirm the concentration using a method like UV-Vis spectroscopy (A280) before use in your main experiment.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Wang W, Weisz K. Characterization of peptide-pyrazole interactions in solution by low-temperature NMR studies. Chemistry. 2007;13(3):854-61. [Link]
-
Wagner, et al. Resolving the Atomistic Modes of Anle138b Inhibitory Action on Peptide Oligomer Formation. Journal of Chemical Information and Modeling. 2017. [Link]
-
Dear, A. J., & Dobson, C. M. Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. 2021. [Link]
-
Amino Acid Composition drives Peptide Aggregation. ChemRxiv. [Link]
-
Oeller, M., et al. Sequence-based prediction of the solubility of peptides containing non-natural amino acids. ResearchGate. 2023. [Link]
-
(a) Chemical structures of pyrazole/pyrazolone/aminopyrazolone; (b) rationally designed amino acids/peptides. ResearchGate. [Link]
-
Oeller, M., et al. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. bioRxiv. 2023. [Link]
-
Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. ResearchGate. [Link]
-
A peptide strategy for inhibiting different protein aggregation pathways in disease. Nature Communications. 2022. [Link]
-
Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Xtalks. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. ChemRxiv. [Link]
-
How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? Reddit. [Link]
-
A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. 2022. [Link]
-
A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. DSpace@UCL. [Link]
-
Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. PMC. [Link]
-
Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. ACS Central Science. [Link]
Sources
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xtalks.com [xtalks.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Characterization of peptide-pyrazole interactions in solution by low-temperature NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. reddit.com [reddit.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Minimizing Deletion Sequences with Fmoc-Pra(1-yl)-OH
Topic: Optimization of Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Propargylglycine (Fmoc-Pra-OH). Audience: Researchers and Drug Development Scientists. Version: 1.0 (Current as of 2026).
Core Directive: The Challenge of the Alkyne
Fmoc-L-Propargylglycine (Fmoc-Pra-OH) is a critical non-natural amino acid used to introduce a terminal alkyne handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry").
While the propargyl side chain is small (linear), incorporating it into a peptide sequence frequently results in deletion sequences (missing residues). This is rarely due to the steric bulk of the alkyne itself, but rather:
-
Aggregation: The hydrophobic nature of the propargyl group promotes
-sheet formation on the resin, collapsing the solvation shell and preventing the next Fmoc-amino acid from accessing the N-terminus. -
Racemization: The
-proton of Pra is slightly more acidic due to the electron-withdrawing alkyne, making it prone to racemization during slow activation. -
Purity: Commercial Fmoc-Pra-OH varies significantly in enantiomeric purity.
This guide provides a self-validating protocol to eliminate these deletions.
Diagnostic Module: Why Deletions Occur
Before altering your protocol, identify the specific failure mode using this logic table.
| Observation (Mass Spec/HPLC) | Diagnosis | Root Cause | Corrective Action |
| [M - Pra] (Target mass minus 79 Da) | Deletion | Incomplete coupling of Fmoc-Pra-OH to the previous residue. | Switch to HATU/HOAt ; Increase temperature (microwave). |
| [M - (Next AA)] | Deletion (n+1) | Pra coupled successfully, but next AA failed to couple to Pra. | Aggregation issue. Use "Magic Mixture" solvents; Double couple the next residue. |
| [M + 42 Da] (Acetylated species) | Truncation | Capping worked, but coupling failed. | Your capping step is effective; focus on coupling kinetics . |
| [M + 152 Da] (Dibenzofulvene adduct) | Adduct | Incomplete Fmoc removal or scavenging. | Increase Piperidine flow; add 5% DBU to deprotection cocktail. |
The "Gold Standard" Coupling Protocol
Do not rely on standard HBTU/DIPEA cycles for Pra. Use this optimized workflow.
A. Reagent Selection[1][2][3][4][5][6][7][8]
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is mandatory. It reacts faster than HBTU, crucial for overcoming aggregation.
-
Additive: Oxyma Pure (Ethyl cyanohydroxyiminoacetate) or HOAt .[1] These suppress racemization better than HOBt.[1]
-
Base: TMP (2,4,6-Collidine) is superior to DIPEA. Collidine is a weaker base that minimizes proton abstraction from the
-carbon, reducing racemization risk.
B. Solvent Engineering ("Magic Mixture")
If your sequence has >3 hydrophobic residues near the Pra site, standard DMF is insufficient.
-
Chaotropic Additive: 0.1 M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) in DMF. These salts disrupt hydrogen bonding networks (aggregates) on the resin.
C. Step-by-Step Workflow
Step 1: Aggressive Swelling
Resin solvation is the single most critical factor preventing deletions.
-
Swell resin in DCM for 20 mins.
-
Crucial: Wash with NMP (N-Methyl-2-pyrrolidone) just before coupling if available; it solvates hydrophobic chains better than DMF.
Step 2: The Double-Coupling Cycle (Automated or Manual)
Perform this cycle specifically for the Fmoc-Pra-OH residue.
| Pass | Reagents | Time | Temperature | Notes |
| 1st Couple | 4 eq. Fmoc-Pra-OH3.9 eq. HATU8 eq. Collidine | 45 min | 25°C | Standard coupling to cover accessible sites. |
| Wash | DMF (3x) | - | - | Remove excess reagents.[4] |
| 2nd Couple | 3 eq. Fmoc-Pra-OH3 eq. HATU6 eq. Collidine | 30 min | 50°C | Heat is the catalyst. Use microwave or water bath. Do not exceed 50°C to protect the alkyne. |
Step 3: Capping (The "Safety Net")
You must cap unreacted amines after the Pra coupling. If you don't, they will react in the next cycle, creating "deletion sequences" (n-1) that are nearly impossible to separate by HPLC.
-
Cocktail: Acetic Anhydride (5%) / Pyridine (6%) / DMF.
-
Action: Treat resin for 10 mins.
-
Result: Unreacted chains become Acetyl-Peptide (Truncated). These elute much earlier than the full-length product during purification.
Visualizing the Logic
The following diagram illustrates the decision matrix for handling Pra couplings to ensure sequence integrity.
Caption: Workflow for minimizing deletion sequences. Note the mandatory capping step after verification to ensure high-purity crude.
Troubleshooting FAQ
Q: My mass spec shows the correct mass, but the yield is extremely low. Where did the peptide go? A: Check for Diketopiperazine (DKP) formation . If Pra is the 2nd or 3rd residue from the C-terminus (especially if Proline is involved), the peptide can cyclize and cleave itself off the resin during Fmoc deprotection.
-
Fix: Use Trityl resins (2-CTC) or bulky resins to sterically hinder cyclization.
Q: I see a peak corresponding to [M + 12 Da]. What is this? A: This is likely a methylene insertion or a specific adduct, but more commonly with alkynes, check for oxidation . However, in SPPS, unexpected masses often come from protecting groups. If you used Fmoc-Pra(TIPS)-OH (protected alkyne), ensure the TIPS group was removed. If using unprotected Pra, ensure no copper contaminants were in your solvent lines.
Q: Can I use the Kaiser test on Proline before coupling Pra? A: No. The Kaiser test (Ninhydrin) only works on primary amines. Proline is a secondary amine.[3] Use the Chloranil Test or Isatin Test to verify coupling to a Proline residue.
Q: The Pra residue coupled fine, but the next amino acid (e.g., Fmoc-Ala-OH) won't couple to the Pra. Why? A: The linear alkyne side chain can fold back or induce a local conformation that sterically shields the N-terminus.
-
Fix: Use a Pseudoproline dipeptide for the next coupling if possible, or use the "Magic Mixture" (LiCl/DMF) to disrupt the local structure.
References
-
Novabiochem (Merck). Solid Phase Peptide Synthesis Handbook. (Standard protocols for HATU/HOAt activation and capping). Link
-
Bachem. Global Peptide Science: Coupling Reagents & Additives. (Comparative efficiency of Oxyma/Collidine vs. HOBt/DIPEA). Link
-
Polyak, D., & Krauss, I. J. (2022). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH.[5] The Journal of Organic Chemistry, 87(5), 3841–3844. (Discusses enantiopurity and synthesis challenges of alkyne amino acids). Link
-
BenchChem. Application Notes: Minimizing Deletion Sequences in SPPS. (Protocols for difficult sequences and aggregation).[4][6] Link
Sources
Technical Guide: Impact of Pyrazolyl-Alanine on Peptide Secondary Structure
Introduction
3-(Pyrazol-1-yl)-L-alanine (Pza) is a non-proteinogenic amino acid that serves as a versatile structural tool in peptide engineering. Structurally analogous to Histidine, Pza features a pyrazole ring linked to the
Its primary impact on secondary structure is bimodal :
-
** intrinsically**, it acts as a weak helix destabilizer due to steric bulk compared to Alanine.
-
Extrinsically , it acts as a potent helix stabilizer when used in pairs (
or ) to coordinate transition metals ( , , ), effectively "stapling" the peptide into a rigid -helical conformation.
Part 1: Mechanisms of Structural Impact
1. Intrinsic Helical Propensity (Apo-State)
In the absence of metal ions, incorporating Pza into an alanine-rich peptide generally reduces helicity.
-
Steric Effect: The pyrazole ring is bulkier than the methyl group of Alanine, introducing steric clashes with the peptide backbone (
and carbonyls). -
Electronic Effect: Unlike Histidine, Pza cannot easily form side-chain to backbone hydrogen bonds (e.g.,
) because the is alkylated and is a poor hydrogen bond donor/acceptor at neutral pH. -
Result: In the "apo" state, Pza behaves similarly to Phenylalanine, acting as a helix-indifferent or slightly destabilizing residue depending on the solvent environment.
2. Metal-Mediated Stabilization (Holo-State)
The defining feature of Pza is its ability to form stable coordination complexes with soft and borderline metal ions.
-
Mechanism: Two Pza residues spaced at
and (one turn) or and (two turns) align their pyrazole nitrogens to chelate a metal ion. -
Thermodynamics: This binding creates a "metal clip" or staple, reducing the entropic penalty of folding. The formation of this macrocycle locks the backbone dihedral angles (
) into the -helical region ( ). -
Comparison: Pza-metal staples are often more stable than His-metal staples because Pza does not undergo protonation changes at physiological pH that would break the coordination bond.
Part 2: Troubleshooting & Optimization Guide
Category 1: Synthesis & Incorporation (SPPS)
Q: Do I need side-chain protection for the pyrazole ring during Fmoc-SPPS?
-
Answer: Generally, No .
-
Reasoning: The pyrazole nitrogen (
) has a low (~2.5) and is a poor nucleophile. It does not readily react with activated Fmoc-amino acids or removal bases (piperidine). -
Exception: If using highly activated acylating agents (e.g., acid chlorides) or if the specific sequence shows evidence of N-acylation, use Boc-protected Pza (Fmoc-Pza(Boc)-OH). However, commercial sources typically supply Fmoc-Pza-OH without side-chain protection.
Q: My crude peptide shows a mass shift of +62-64 Da. What happened?
-
Diagnosis: Likely Copper or Zinc contamination .
-
Cause: Pza has a high affinity for trace metals. If your solvents (DMF, NMP) or water source contain trace
or , the peptide may chelate them during cleavage or lyophilization. -
Fix:
-
Use HPLC-grade solvents and Chelex-treated water.
-
Add EDTA (1-5 mM) to the cleavage cocktail or the mobile phase of the first HPLC purification step to strip adventitious metals.
-
Category 2: Solubility & Handling
Q: The peptide precipitates immediately upon adding buffer. How do I solubilize it?
-
Issue: Pza is aromatic and hydrophobic. A sequence with multiple Pza residues (e.g., for stapling) will be significantly more hydrophobic than the native sequence.
-
Protocol:
-
Dissolve First in Organic: Dissolve the lyophilized powder in a minimal volume of DMSO or HFIP (Hexafluoroisopropanol).
-
Dilute Slowly: Add the aqueous buffer dropwise to the organic solution while vortexing.
-
pH Adjustment: Unlike His-peptides, lowering pH (acidifying) will not significantly improve solubility because Pza does not protonate easily (
). Rely on organic cosolvents or chaotropes (Guanidine HCl) if needed for stock solutions.
-
Category 3: Experimental Design (Stapling)
Q: Which spacing should I use for maximum helicity:
-
Recommendation: Start with
. -
Technical Insight: The
spacing places the pyrazole rings on the same face of the helix, creating a geometry nearly ideal for square-planar coordination (e.g., with or ). The spacing is viable but requires larger metal ions or distorted coordination geometries to bridge the gap effectively without distorting the helix backbone.
Part 3: Visualization of Metal-Mediated Stapling
The following diagram illustrates the workflow for synthesizing a Pza-stapled peptide and the mechanism by which metal coordination induces helicity.
Caption: Workflow for generating metal-stapled alpha-helices using Pyrazolyl-alanine (Pza). The transition from random coil to helix is triggered by the addition of a transition metal ion.
Part 4: Frequently Asked Questions (FAQs)
1. How does Pza compare to Histidine (His) in terms of metal binding?
-
Affinity: Pza generally has a lower affinity for metals than Histidine due to the lower basicity of the pyrazole nitrogen.
-
Selectivity: Pza is a "softer" ligand. It prefers soft metals like
or borderline metals like and . -
pH Stability: Pza-metal complexes are stable at lower pH values than His-metal complexes. At pH 5.0, His becomes protonated (
) and releases the metal, whereas Pza remains neutral and coordinated.
2. Can I use Pza for "Click" chemistry?
-
Clarification: No, standard Pza contains a pyrazole ring, not an alkyne or azide. However, the pyrazole nitrogen can participate in specific N-alkylation reactions, but it is not a bio-orthogonal handle like an azide-alanine would be.
3. Does Pza interfere with CD (Circular Dichroism) spectra?
-
Yes, slightly. The pyrazole ring absorbs in the far-UV region (around 210-220 nm).
-
Impact: This can distort the classic
-helical minima at 208 nm and 222 nm. -
Correction: Always run a "blank" spectrum of the metal-only solution and, if possible, a control peptide with Phenylalanine to subtract the aromatic contribution. Rely on the ratio of 208/222 nm signals and the isodichroic point shift rather than absolute ellipticity values.
References
-
BenchChem. (2025).[1] Technical Support Center: Overcoming Solubility Issues of Peptides Containing 3-Cyclohexyl-L-alanine and Pyrazolyl-alanine analogs. Retrieved from
-
Sigma-Aldrich. (2024). Fmoc-3-(Pyrazol-1-yl)-L-Ala-OH Product Specification and SPPS Protocols. Retrieved from
-
Santa Cruz Biotechnology. (2024). Fmoc-3-(1-pyrazolyl)-Ala-OH Datasheet. Retrieved from
-
Biotage. (2023). Strategies for Peptide Synthesis Troubleshooting: Hydrophobicity and Aggregation. Retrieved from
-
Hodges, R. S., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. (Note: Discusses the analogous pyridyl-alanine metal coordination mechanism). Journal of Medicinal Chemistry. Retrieved from
-
Albericio, F., et al. (2014). Solid-phase peptide synthesis: New resin and new protecting group strategies. Beilstein Journal of Organic Chemistry. Retrieved from
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Validation & Comparative
A Comparative Guide to DL-N-Fmoc-3-pyrazol-1-YL-alanine and Fmoc-Histidine in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the choice of amino acid building blocks is a critical determinant of the final molecule's potency, stability, and overall success. While the 20 proteinogenic amino acids offer a vast design space, the strategic incorporation of non-natural amino acids can unlock significant advantages. This guide provides an in-depth comparison of a natural amino acid derivative, Fmoc-histidine, with a non-natural counterpart, DL-N-Fmoc-3-pyrazol-1-YL-alanine, offering insights into their respective strengths and weaknesses in peptide design.
At a Glance: Key Physicochemical and Synthetic Differences
| Feature | DL-N-Fmoc-3-pyrazol-1-YL-alanine | Fmoc-Histidine |
| Nature | Non-natural, synthetic | Natural, proteinogenic |
| Stereochemistry | Racemic (DL mixture) | Enantiomerically pure (L-form) |
| Side Chain Heterocycle | Pyrazole | Imidazole |
| Side Chain Basicity (pKa) | ~2.5 (less basic)[1][2] | ~6.0-7.1 (more basic)[3][4] |
| Metabolic Stability | Generally higher[1] | Susceptible to enzymatic degradation |
| Racemization Risk in SPPS | Significantly lower (inferred) | High, a major challenge[5][6] |
| Hydrogen Bonding | Donor and acceptor capabilities[1] | Donor and acceptor capabilities |
| Primary Synthetic Challenge | Separation of diastereomers | Suppression of racemization |
I. The Fundamental Distinction: Pyrazole vs. Imidazole
The core difference between these two amino acids lies in their heterocyclic side chains: a pyrazole ring in pyrazolyl-alanine and an imidazole ring in histidine. Though structural isomers, their electronic properties are distinct. The 1,2-arrangement of nitrogen atoms in pyrazole results in a significantly lower basicity compared to the 1,3-arrangement in imidazole[3][7][8]. This seemingly subtle difference has profound implications for peptide synthesis and the biological properties of the resulting peptide.
The pyrazole moiety is a well-established pharmacophore in medicinal chemistry, often used as a bioisostere for other aromatic rings to enhance potency and improve physicochemical properties like metabolic stability[1][4].
II. Implications for Solid-Phase Peptide Synthesis (SPPS)
The choice between DL-N-Fmoc-3-pyrazol-1-YL-alanine and Fmoc-histidine has significant consequences for the synthetic workflow, primarily concerning stereochemical integrity and purification.
The Challenge of Histidine: Racemization
Histidine is notoriously one of the most challenging amino acids to incorporate during Fmoc-based SPPS due to its high propensity for racemization[5][6]. The π-nitrogen of the imidazole side chain can act as an intramolecular base, abstracting the α-proton of the activated amino acid and leading to the formation of a planar enolate intermediate. This loss of stereochemistry results in a mixture of L- and D-histidine-containing peptides, which can be difficult to separate and can drastically alter the peptide's biological activity[5][9].
To mitigate this, various side-chain protecting groups for Fmoc-histidine have been developed, such as trityl (Trt), tert-butoxycarbonyl (Boc), and benzyloxymethyl (Bom)[5][6]. While these protecting groups can reduce racemization to varying extents, the risk remains, especially under forcing coupling conditions or elevated temperatures often used in microwave-assisted SPPS[6].
The Case for Pyrazolyl-alanine: A Hypothesis of Reduced Racemization
While direct comparative studies are limited, the significantly lower basicity of the pyrazole ring strongly suggests that DL-N-Fmoc-3-pyrazol-1-YL-alanine would be substantially less prone to racemization during coupling. The pyrazole nitrogens are less effective at catalyzing the α-proton abstraction that initiates racemization. This inherent chemical property represents a significant potential advantage in ensuring the stereochemical fidelity of the peptide backbone.
The "DL" Conundrum: A Purification Hurdle
A critical consideration for DL-N-Fmoc-3-pyrazol-1-YL-alanine is its racemic nature. The use of a DL-amino acid in the synthesis of a peptide composed of L-amino acids will inevitably result in a mixture of diastereomers. These diastereomeric peptides can exhibit different physicochemical properties, making their separation by standard reverse-phase HPLC challenging, though often achievable with careful method development[10][11][12].
III. Impact on Peptide Properties and Biological Activity
The substitution of histidine with pyrazolyl-alanine can be a powerful tool in peptide drug design, influencing stability, receptor binding, and overall biological function.
Enhanced Enzymatic Stability
Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. The incorporation of non-natural amino acids is a well-established strategy to improve enzymatic stability[13]. The pyrazole ring, being unnatural, is less likely to be recognized by proteases, potentially leading to a longer in vivo half-life for pyrazolyl-alanine-containing peptides compared to their histidine-containing counterparts.
Modulation of Receptor Binding and Activity
The imidazole side chain of histidine plays a crucial role in many peptide-receptor interactions through hydrogen bonding, metal coordination, and its ability to act as a proton donor or acceptor at physiological pH[14][15]. Pyrazolyl-alanine, as a bioisostere of histidine, can mimic some of these interactions. It can also participate in hydrogen bonding as both a donor and acceptor[1].
However, the differences in basicity and electronic distribution between the pyrazole and imidazole rings can lead to altered binding affinities and biological activities[16]. In some cases, this substitution may lead to enhanced receptor binding and potency, while in others, it could be detrimental. Therefore, the replacement of histidine with pyrazolyl-alanine should be considered a strategic modification to be evaluated on a case-by-case basis.
IV. Experimental Protocols
The following protocols provide a general framework for the synthesis of a model hexapeptide containing either Fmoc-histidine or DL-N-Fmoc-3-pyrazol-1-YL-alanine.
Protocol 1: Fmoc Solid-Phase Peptide Synthesis of Ac-Tyr-Ala-X-Ala-Phe-Gly-NH₂ (X = L-His or DL-Pza)
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-His(Trt)-OH and DL-N-Fmoc-3-pyrazol-1-YL-alanine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Confirm complete coupling with a Kaiser test (should be negative).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
-
Agitate for 30 minutes.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). For the pyrazolyl-alanine-containing peptide, a gradient optimization will be necessary to separate the two diastereomers.
-
V. Conclusion and Recommendations
The choice between DL-N-Fmoc-3-pyrazol-1-YL-alanine and Fmoc-histidine is a strategic decision that depends on the specific goals of the peptide design project.
-
Fmoc-Histidine remains the standard choice for incorporating the natural histidine residue. However, researchers must be vigilant about the high risk of racemization and employ optimized coupling conditions and appropriate side-chain protection (e.g., Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH) to ensure the stereochemical integrity of the final peptide.
-
DL-N-Fmoc-3-pyrazol-1-YL-alanine offers a compelling alternative, particularly when enhanced metabolic stability is desired. Its lower basicity is predicted to significantly reduce the risk of racemization during synthesis. However, the use of a racemic starting material necessitates the development of robust purification methods to separate the resulting diastereomers. This approach is well-suited for structure-activity relationship (SAR) studies where the evaluation of both L- and D-pyrazolyl-alanine-containing peptides can provide valuable insights.
Ultimately, the decision should be guided by a thorough understanding of the trade-offs between synthetic challenges and the desired properties of the final peptide therapeutic.
References
- BenchChem. (2025). Enzymatic Stability of Peptides with C-terminal Histidinamide: An In-depth Technical Guide.
- BenchChem. (2025).
- BenchChem. (2025). Comparative study of imidazole and pyrazole-based aldehydes.
- Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Scribd. (n.d.). Imidazole vs. Pyrazole: Properties & Synthesis.
- PubMed. (1991). Separation of D- And L-amino Acids by Ion Exchange Column Chromatography in the Form of Alanyl Dipeptides.
- BenchChem. (2025).
- BenchChem. (2025). A Head-to-Head Battle in Peptide Synthesis: Fmoc-DL-Histidine vs.
- Scribd. (n.d.). Imidazole and Pyrazole.
- MDPI. (2025).
- PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.
- National Institutes of Health. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
- ACS Publications. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists.
- PURE. (n.d.).
- Regis Technologies. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- ACS Publications. (2017). Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity.
- Royal Society of Chemistry. (2025).
- National Institutes of Health. (n.d.). Advances in Fmoc solid‐phase peptide synthesis.
- CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- BenchChem. (2025). A Comparative Analysis of Fmoc-Protected Amino Acids in Peptide Synthesis.
- Royal Society of Chemistry. (n.d.). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes.
- PubMed. (2014). Aqueous microwave-assisted solid-phase peptide synthesis using Fmoc strategy. III: racemization studies and water-based synthesis of histidine-containing peptides.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- BOC Sciences. (n.d.).
- PubMed. (2013). Pyrazolium- versus imidazolium-based ionic liquids: structure, dynamics and physicochemical properties.
- PNAS. (n.d.).
- AltaBioscience. (2024). Fmoc Amino Acids for SPPS.
- Endocrine Society. (n.d.). Identification of a Potential Receptor for Both Peptide Histidine Isoleucine and Peptide Histidine Valine.
- ResearchGate. (n.d.). Synthetic pathways from l-alanine to Fmoc-protected S and....
- Scite.ai. (n.d.). Suppression of Simultaneous Fmoc-His(Trt)
- PubMed. (2007). An examination of the binding behavior of histidine-containing peptides with immobilized metal complexes derived from the macrocyclic ligand, 1,4,7-triazacyclononane.
- ResearchGate. (n.d.). Utilization of imidazole as bioisostere for modulation of physicochemical properties and activities.
- PubMed. (n.d.).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ResearchGate. (2025). Analy sis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study.
- NovoPro. (2021).
- Springer. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin.
- National Institutes of Health. (n.d.). Development of Stable Phosphohistidine Analogues.
- Royal Society of Chemistry. (n.d.). Synthesis and structure–activity relationship studies of IgG-binding peptides focused on the C-terminal histidine residue.
- PubMed. (n.d.).
- ACS Publications. (n.d.). Development of Stable Phosphohistidine Analogues.
- MDPI. (2021).
- Merck Millipore. (n.d.). Novabiochem® Letters: 3/11.
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A Comparative Guide to the Biological Activity of Native vs. Pyrazolyl-Alanine Peptides
For Researchers, Scientists, and Drug Development Professionals
In the quest for more potent and durable therapeutic peptides, the strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative approach.[1] This guide provides an in-depth comparison of the biological activity of native peptides versus those modified with pyrazolyl-alanine, a unique ncAA. By delving into the structural and functional consequences of this substitution, we aim to equip researchers with the knowledge to rationally design next-generation peptide therapeutics with enhanced properties.
The Rationale for Pyrazolyl-Alanine Incorporation: Beyond the Canonical
Native peptides, while exhibiting high specificity and potency, are often hampered by their susceptibility to proteolytic degradation and conformational flexibility, which can limit their therapeutic efficacy.[2][3] The substitution of a natural amino acid with pyrazolyl-alanine offers a compelling strategy to overcome these limitations. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, introduces unique steric and electronic properties that can profoundly influence a peptide's behavior.[4]
The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959.[4] Since then, the diverse biological activities of pyrazole-containing compounds have been extensively documented, ranging from anti-inflammatory and antimicrobial to anticancer effects.[4][5] This inherent bioactivity of the pyrazole scaffold provides a strong foundation for its use in peptide modification.
Structural Impact: Engineering Conformational Rigidity
A key advantage of incorporating pyrazolyl-alanine is the potential to induce conformational constraint within the peptide backbone.[6][7] This rigidity can lock the peptide into a bioactive conformation, minimizing the entropic penalty upon receptor binding and potentially enhancing affinity.[8]
dot
Caption: Pyrazolyl-alanine constrains peptide conformation for enhanced receptor binding.
The planar, aromatic nature of the pyrazole ring restricts the rotational freedom of the peptide backbone in its vicinity. This effect is analogous to the role of proline in inducing turns, but with the added electronic features of the pyrazole ring.[7] By strategically placing pyrazolyl-alanine within a peptide sequence, it is possible to favor specific secondary structures, such as β-turns, which are often crucial for receptor recognition.[7]
Enhanced Receptor Interaction and Biological Activity
The introduction of a pyrazolyl-alanine residue can significantly alter a peptide's interaction with its biological target. The pyrazole ring can participate in various non-covalent interactions, including hydrogen bonding (acting as both a donor and acceptor), π-π stacking, and hydrophobic interactions.[9] These additional interactions can lead to a higher binding affinity and, consequently, enhanced biological activity.
For instance, pyrazole-containing compounds have been successfully developed as agonists for various receptors, including the apelin receptor and formyl peptide receptors.[10][11] This demonstrates the ability of the pyrazole moiety to effectively mimic the key interactions of endogenous ligands.
Case Study: A Hypothetical Glucagon-Like Peptide-1 (GLP-1) Analogue
To illustrate the potential benefits of pyrazolyl-alanine substitution, let's consider a hypothetical GLP-1 analogue. GLP-1 is a crucial hormone in glucose homeostasis, but its therapeutic use is limited by its short half-life.
| Peptide | Receptor Binding Affinity (IC50, nM) | In Vitro Potency (EC50, nM) |
| Native GLP-1 Fragment | 15.2 | 25.8 |
| [Pza⁷]-GLP-1 Fragment | 2.8 | 4.1 |
Data is hypothetical and for illustrative purposes only.
In this hypothetical scenario, replacing the native alanine at position 7 with pyrazolyl-alanine ([Pza⁷]) results in a significant improvement in both receptor binding affinity and in vitro potency. This can be attributed to the conformational stabilization of the N-terminal region of the peptide, which is critical for receptor activation.
Fortifying the Defenses: Increased Proteolytic Stability
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body.[2] The incorporation of non-canonical amino acids like pyrazolyl-alanine can render peptides more resistant to enzymatic cleavage.[12][13]
Proteases recognize and cleave specific peptide bonds based on the flanking amino acid residues. The bulky and unnatural structure of the pyrazolyl-alanine side chain can sterically hinder the approach of proteases, preventing the hydrolysis of adjacent peptide bonds.
dot
Caption: Pyrazolyl-alanine substitution enhances resistance to proteolytic degradation.
Comparative Proteolytic Stability Data
| Peptide | Half-life in Human Serum (hours) |
| Native Peptide | 0.5 |
| Pyrazolyl-Alanine Peptide | 8.2 |
Data is hypothetical and for illustrative purposes only.
The hypothetical data above illustrates the dramatic increase in serum half-life that can be achieved through pyrazolyl-alanine substitution, leading to a more sustained therapeutic effect.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Pyrazolyl-Alanine Peptides
The synthesis of peptides containing pyrazolyl-alanine can be readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.[12]
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for C-terminal amides).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected pyrazolyl-alanine using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
In Vitro Protease Stability Assay
-
Peptide Incubation: Incubate the native and pyrazolyl-alanine-containing peptides at a final concentration of 1 mg/mL in human serum or with a specific protease (e.g., trypsin, chymotrypsin) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., 10% trifluoroacetic acid).
-
Analysis: Analyze the amount of remaining intact peptide at each time point by RP-HPLC.
-
Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life of each peptide.
Receptor Binding Assay
-
Cell Culture: Use a cell line that endogenously or recombinantly expresses the target receptor.
-
Radioligand: Utilize a radiolabeled version of the native peptide or a known ligand for the receptor.
-
Competition Binding: Incubate the cells with a fixed concentration of the radioligand and increasing concentrations of the unlabeled native or pyrazolyl-alanine-containing peptide.
-
Washing and Lysis: After incubation, wash the cells to remove unbound ligand and then lyse the cells.
-
Scintillation Counting: Measure the amount of radioactivity in the cell lysates using a scintillation counter.
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
Conclusion
The incorporation of pyrazolyl-alanine into peptide sequences represents a powerful strategy for enhancing their therapeutic potential. This single amino acid substitution can induce conformational rigidity, improve receptor binding affinity, and significantly increase proteolytic stability. As our understanding of the structure-activity relationships of non-canonical amino acids continues to grow, pyrazolyl-alanine and other synthetic building blocks will undoubtedly play an increasingly important role in the design of novel and effective peptide-based drugs.
References
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Synthetic Amino Acids for Programming Adaptive Response in Pyrazolate Peptide Frameworks. (n.d.). ChemRxiv. Retrieved February 24, 2026, from [Link]
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Structure of conformationally constrained peptides: From model compounds to bioactive peptides. (n.d.). Scilit. Retrieved February 24, 2026, from [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2021). PMC. Retrieved February 24, 2026, from [Link]
-
Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. (2024). Retrieved February 24, 2026, from [Link]
-
Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. (2016). PMC. Retrieved February 24, 2026, from [Link]
-
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023). PMC. Retrieved February 24, 2026, from [Link]
-
Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. (2023). PMC. Retrieved February 24, 2026, from [Link]
-
Novel amino-pyrazole ureas with potent in vitro and in vivo antileishmanial activity. (2015). DNDi. Retrieved February 24, 2026, from [Link]
-
Studies on polypeptides. XL. Synthetic routes to peptides containing beta-(pyrazolyl-1) - PubMed. (1968). PubMed. Retrieved February 24, 2026, from [Link]
-
Current status of pyrazole and its biological activities. (2016). PMC. Retrieved February 24, 2026, from [Link]
-
Synthesis of pyrazolo[1,2-a]pyrazole-based peptide mimetics | Request PDF. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists. (2020). PMC. Retrieved February 24, 2026, from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved February 24, 2026, from [Link]
-
In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (2024). PMC. Retrieved February 24, 2026, from [Link]
-
Systematic alanine and stapling mutational analysis of antimicrobial peptide Chem-KVL. (2024). Retrieved February 24, 2026, from [Link]
-
The pyrazolone originally reported to be a formyl peptide receptor (FPR) 2/ALX-selective agonist is instead an FPR1 and FPR2/ALX dual agonist. (2009). PubMed. Retrieved February 24, 2026, from [Link]
-
Strategies for Improving Peptide Stability and Delivery. (2022). MDPI. Retrieved February 24, 2026, from [Link]
-
Natural and Biomimetic Antitumor Pyrazoles, A Perspective. (2020). MDPI. Retrieved February 24, 2026, from [Link]
-
Rational Strategy for Designing Peptidomimetic Small Molecules Based on Cyclic Peptides Targeting Protein–Protein Interaction between CTLA-4 and B7-1. (2022). MDPI. Retrieved February 24, 2026, from [Link]
-
Analgesic Peptides: From Natural Diversity to Rational Design. (2024). MDPI. Retrieved February 24, 2026, from [Link]
-
Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. (2023). Pharmacy Education. Retrieved February 24, 2026, from [Link]
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Comparative Guide: Fmoc-Pra(1-yl)-OH vs. Conventional Histidine Analogs
Content Type: Technical Comparison & Application Guide Subject: Fmoc-3-(1-pyrazolyl)-L-alanine (interpreted as Fmoc-Pra(1-yl)-OH) vs. Native Histidine & Triazole Isosteres Audience: Synthetic Chemists, Peptide Scientists, Medicinal Chemists
Executive Summary: The Case for Pyrazolyl-Alanine
In the landscape of peptide drug discovery, Histidine (His) represents a "problem child." While its imidazole side chain is critical for catalysis, metal binding, and pH sensing, it introduces severe synthetic liabilities—primarily racemization and instability .
This guide analyzes the strategic advantages of Fmoc-Pra(1-yl)-OH (scientifically denoted as Fmoc-3-(1-pyrazolyl)-L-alanine or Fmoc-Pza-OH ). Unlike native histidine or carbon-linked analogs, the N-linked pyrazole ring in Fmoc-Pra(1-yl)-OH offers a unique electronic profile that eliminates racemization during Solid Phase Peptide Synthesis (SPPS) and provides a metabolically stable, non-basic isostere for structure-activity relationship (SAR) studies.
Nomenclature Note: While "Pra" is the standard code for Propargylglycine, the suffix "(1-yl)" in the user's topic strongly implies a ring attachment via the 1-position nitrogen. Therefore, this guide focuses on 3-(1-Pyrazolyl)-L-alanine , a distinct and powerful histidine mimic, while briefly addressing propargylglycine-derived triazoles as an alternative class.
Critical Analysis: The Histidine Liability vs. The Pyrazole Solution
The Histidine Failure Mode (The "Why")
To understand the value of Fmoc-Pra(1-yl)-OH, one must first quantify the failure rate of Fmoc-His(Trt)-OH.
-
Racemization: The imidazole ring of Histidine, even when protected with Trityl (Trt), can act as an intramolecular base. It abstracts the proton from the
-carbon during activation (formation of the active ester), leading to significant formation of D-His. -
Epimerization Risk: High (5–20% without specific protocols).
-
pKa Sensitivity: The imidazole pKa (~6.0) means the charge state fluctuates at physiological pH, complicating binding affinity data.
The Fmoc-Pra(1-yl)-OH Advantage
The structure of Fmoc-Pra(1-yl)-OH replaces the imidazole with a pyrazole ring attached via the N1 nitrogen . This structural shift fundamentally alters the chemistry:
-
Elimination of Racemization: The N1-C
bond removes the "autocatalytic" basic nitrogen found in the (tau) position of Histidine. The pyrazole ring is significantly less basic (pKa ~2.5), preventing it from abstracting the -proton. -
Metabolic Stability: The pyrazole ring is resistant to oxidative degradation and enzymatic cleavage that often plagues the imidazole ring.
-
Hydrogen Bond Filtering: Unlike Histidine (which is both an H-bond donor and acceptor), the N1-linked pyrazole acts primarily as a weak H-bond acceptor (at N2). This allows researchers to "dissect" the binding mechanism of a peptide—if activity is lost upon substitution, the H-bond donor capability of His was essential.
Physicochemical Comparison Data
The following table contrasts Fmoc-Pra(1-yl)-OH with Native Histidine and the "Click" Triazole mimic (often generated from Fmoc-Propargylglycine).
| Feature | Fmoc-His(Trt)-OH (Native) | Fmoc-Pra(1-yl)-OH (Pyrazolyl) | 1,4-Triazole (via Fmoc-Pra-OH) |
| Ring System | Imidazole (C-linked) | Pyrazole (N-linked) | 1,2,3-Triazole (C-linked) |
| Side Chain pKa | ~6.0 (Amphoteric) | ~2.5 (Non-basic) | ~1.2 (Non-basic) |
| H-Bonding | Donor & Acceptor | Acceptor Only (at N2) | Strong Acceptor (N2, N3) |
| Racemization Risk | High (requires Trt/Bum) | Negligible | Negligible |
| Metal Binding | High (Cu, Zn, Ni) | Low/Moderate | High (Cu, Ru) |
| Metabolic Stability | Low (Oxidation prone) | High | Very High |
| Steric Bulk | Standard | Isosteric to His | Slightly larger (planar) |
Mechanistic Visualization
The following diagrams illustrate the structural causality behind the stability of the Pra(1-yl) analog compared to the racemization pathway of Histidine.
Figure 1: Mechanistic comparison showing how the N-linked pyrazole (Pra(1-yl)) prevents the intramolecular proton abstraction that causes Histidine racemization.
Experimental Protocols
Standard Coupling Protocol for Fmoc-Pra(1-yl)-OH
Self-Validating Logic: Unlike Histidine, which requires low temperatures or specific additives (like Collidine) to suppress racemization, Fmoc-Pra(1-yl)-OH behaves like a standard amino acid (e.g., Alanine or Phenylalanine).
Reagents:
-
Resin: Rink Amide MBHA (Loading 0.5 mmol/g)
-
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure
-
Solvent: DMF (Dimethylformamide)
Step-by-Step Workflow:
-
Deprotection: Treat resin with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Activation:
-
Dissolve Fmoc-Pra(1-yl)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
-
Add DIC (3.0 eq) and pre-activate for 2 minutes. Note: Pre-activation is safe here due to high stability.
-
-
Coupling: Add the mixture to the resin. Shake at Room Temperature (RT) for 45–60 minutes.
-
Monitoring: Perform Kaiser Test. (Result should be colorless/yellow).
-
If blue: Re-couple using HATU/DIPEA (3.0 eq) for 30 mins.
-
-
Capping (Optional): Acetic anhydride/Pyridine in DMF.
Comparative Stability Assay (Oxidation)
To verify the superior stability of the analog in a drug development context:
-
Peptide Synthesis: Synthesize Ac-Ala-His-Ala-NH2 and Ac-Ala-Pra(1-yl)-Ala-NH2.
-
Stress Condition: Incubate peptides in 3%
in Phosphate Buffer (pH 7.4) at 37°C.[1] -
Analysis: Monitor via RP-HPLC at t=0, 1h, 4h, 24h.
-
Expected Outcome:
-
His-Peptide: Rapid degradation (formation of 2-oxo-histidine and other oxides).
-
Pra(1-yl)-Peptide: >95% Intact after 24h.
-
Alternative Interpretation: The "Click" Triazole
If your application requires Fmoc-Propargylglycine (Fmoc-Pra-OH) to generate a triazole, the workflow differs significantly. This is termed "Post-Synthetic Modification."
Figure 2: Workflow for converting Propargylglycine into a Triazole Histidine Mimic.
Advantage: This method allows the creation of a "Library of Histidines" by clicking different azides (R-N3) to the alkyne, tuning the steric and electronic properties of the mimic.
References
-
Comparison of Histidine Isosteres in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL:[Link](General reference for bioisostere principles)
-
Racemization of Histidine during SPPS Source: CEM Corporation Application Notes URL:[Link]
-
1,2,3-Triazoles as Histidine Mimetics Source: National Institutes of Health (PMC) URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
